Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate
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Overview
Description
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is a complex organic compound with a molecular formula of C40-H52-N4-O62Br This compound is characterized by its unique structure, which includes biphenyl groups and cyclohexyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene groups. The cyclohexyl moieties are then attached through a series of reactions involving hydroxy and methyl groups. The final step involves the formation of the ammonium salt with dibromide and diacetate ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxoethylene groups or the cyclohexyl moieties.
Substitution: Substitution reactions can occur at various positions on the biphenyl or cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The biphenyl and cyclohexyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application, whether it be in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate
- Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate
Uniqueness
Compared to similar compounds, Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
28003-35-2 |
---|---|
Molecular Formula |
C38H54Br2N2O6 |
Molecular Weight |
794.7 g/mol |
IUPAC Name |
(2-acetyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-acetyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C38H54N2O6.2BrH/c1-27(41)45-35-13-9-7-11-33(35)25-39(3,4)37(43)23-29-15-19-31(20-16-29)32-21-17-30(18-22-32)24-38(44)40(5,6)26-34-12-8-10-14-36(34)46-28(2)42;;/h15-22,33-36H,7-14,23-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DIEYLIPKFCCQBS-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1CCCCC1C[N+](C)(C)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4OC(=O)C.[Br-].[Br-] |
Origin of Product |
United States |
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